molecular formula C10H11N5O4 B14923595 Methyl 3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate

Methyl 3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate

Cat. No.: B14923595
M. Wt: 265.23 g/mol
InChI Key: TZAAZEWZOVXJQN-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate is a compound that belongs to the class of bipyrazole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of the nitro group and the bipyrazole moiety in its structure makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bipyrazole moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate is unique due to its specific combination of the nitro group and the bipyrazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

methyl 3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C10H11N5O4/c1-19-10(16)2-3-13-6-8(4-11-13)14-7-9(5-12-14)15(17)18/h4-7H,2-3H2,1H3

InChI Key

TZAAZEWZOVXJQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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